Diethyl mesitylphosphonate

Overview

Description

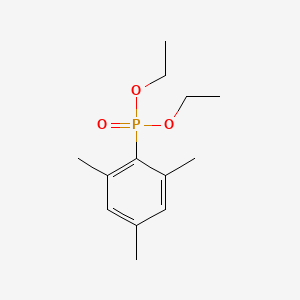

Diethyl mesitylphosphonate is an organophosphorus compound characterized by the presence of a mesityl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl mesitylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with mesityl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. Continuous flow reactors may also be employed to improve efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form phosphonic acids or phosphonates.

Reduction: Reduction reactions can convert this compound to phosphine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the mesityl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Phosphonic acids or phosphonates.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

Diethyl mesitylphosphonate can be synthesized through several methods, notably the Michaelis-Arbuzov reaction. This involves the reaction of triethyl phosphite with mesityl chloride under reflux conditions. The product is typically purified via distillation or recrystallization. In industrial settings, optimizing reaction conditions such as temperature and pressure can enhance yield and efficiency, often utilizing continuous flow reactors for scalability.

Chemical Structure:

The chemical structure of DEMP includes a mesityl group (2,4,4-trimethylpentan-2-yl) attached to a phosphonate functional group. This unique structure imparts distinct reactivity compared to other phosphonates, making it valuable in synthetic applications.

Organic Synthesis

DEMP serves as a reagent in organic synthesis, particularly in the preparation of various phosphonate derivatives. Its ability to act as both a nucleophile and electrophile allows it to participate in diverse chemical reactions, such as:

- Nucleophilic Substitution: DEMP can undergo nucleophilic substitution reactions where the mesityl group is replaced by other nucleophiles.

- Oxidation/Reduction Reactions: It can be oxidized to form phosphonic acids or reduced to generate phosphine derivatives .

Biological Applications

Research has indicated that DEMP can be utilized in the synthesis of biologically active molecules. Its potential as a precursor for pharmaceuticals is being explored, particularly in the development of drugs targeting specific biochemical pathways .

Case Study:

A study demonstrated the use of DEMP in synthesizing aryl phosphonates through electrochemical C–H phosphorylation reactions. This method allows for late-stage functionalization of complex molecules, showcasing DEMP's role in medicinal chemistry .

Industrial Applications

In industry, DEMP is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of diethyl mesitylphosphonate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Dimethyl methylphosphonate: A related compound with similar chemical properties but different applications, primarily used as a flame retardant.

Diethyl methylphosphonate: Another similar compound used in organic synthesis and as a precursor for other phosphonates.

Uniqueness: Diethyl mesitylphosphonate is unique due to the presence of the mesityl group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Biological Activity

Diethyl mesitylphosphonate (DEMP) is a phosphonate compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of DEMP, exploring its mechanisms, efficacy, and implications for future research.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₁₁H₁₅O₄P

- Molecular Weight : 238.22 g/mol

The structure features a mesityl group (2,4,4-trimethylpentan-2-yl) attached to a phosphonate moiety, which contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DEMP and related phosphonates. For instance, diethyl benzylphosphonate derivatives demonstrated significant antibacterial activity against various Escherichia coli strains. These compounds showed a strong cytotoxic effect, with low minimal inhibitory concentration (MIC) values indicating their effectiveness against resistant bacterial strains .

Table 1: Antibacterial Activity of Diethyl Benzylphosphonates

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Diethyl benzylphosphonate | 10 | E. coli K12 |

| 3,5-Difluorobenzylphosphonate | 5 | E. coli R2-R4 |

| This compound | TBD | Various pathogenic strains |

The mechanism by which DEMP exerts its antibacterial effects appears to involve oxidative stress induction in bacterial cells. Studies indicate that DEMP can modify bacterial DNA topology, leading to oxidative damage . This suggests that DEMP may disrupt essential cellular processes, making it a candidate for further development as an antimicrobial agent.

Cytotoxic Effects

In addition to its antibacterial properties, DEMP has also been evaluated for cytotoxicity against mammalian cell lines. Preliminary results suggest that while it exhibits significant antibacterial activity, its effects on human cells warrant further investigation to assess safety profiles for potential therapeutic applications.

Case Study 1: Electrochemical Synthesis and Biological Evaluation

A recent study focused on the electrochemical synthesis of aryl phosphonates, including this compound. The researchers explored the compound's hydrolysis to phosphonic acid and its subsequent biological evaluation. The findings indicated that the electrochemical method not only improved yield but also maintained high biological activity during synthesis .

Case Study 2: Comparative Analysis of Phosphonates

Another study compared various phosphonates' biological activities, including DEMP. The results showed that modifications in the phosphonate structure significantly influenced their antimicrobial efficacy. For example, the introduction of specific substituents enhanced the bioavailability and metabolic stability of these compounds .

Conclusion and Future Directions

This compound presents a promising avenue for research due to its notable biological activities, particularly in antimicrobial applications. Future studies should focus on:

- Mechanistic Studies : Further elucidation of the biochemical pathways affected by DEMP.

- Safety Profiles : Comprehensive toxicity assessments in mammalian models.

- Therapeutic Development : Exploration of DEMP as a lead compound in drug development against resistant bacterial strains.

Chemical Reactions Analysis

Hydrolysis Reactions

Diethyl mesitylphosphonate undergoes hydrolysis under acidic or basic conditions to yield mesitylphosphonic acid derivatives. A study demonstrated complete hydrolysis of this compound to mesitylphosphonic acid using aqueous HCl at elevated temperatures . The reaction proceeds via cleavage of the P–O ester bonds:

This transformation is critical for generating phosphonic acids, which are valuable in materials science and medicinal chemistry .

Substitution Reactions

The ethoxy groups in this compound can be selectively replaced under controlled conditions:

| Reagent | Product | Conditions |

|---|---|---|

| NaOR (R = alkyl) | Mono- or dialkyl derivatives | Base catalysis, reflux |

| Grignard reagents | Mesitylphosphine oxides | THF, 0°C to room temp |

For example, reaction with sodium methoxide replaces one ethoxy group, forming ethyl methyl mesitylphosphonate . This reactivity mirrors trends observed in diethyl benzylphosphonate systems .

Atherton-Todd Reaction

This compound participates in the Atherton-Todd reaction with carbon tetrachloride (CCl₄) and amines to form phosphoramidates. The mechanism involves:

-

Chlorination : Reaction with CCl₄ generates a chlorophosphate intermediate.

-

Aminolysis : Attack by amines (e.g., NH₃, RNH₂) yields mesitylphosphoramidates :

This reaction is pivotal for synthesizing phosphorus-containing bioactive molecules.

Michaelis-Arbuzov Rearrangement

In the presence of alkyl halides, this compound undergoes Michaelis-Arbuzov rearrangement to form tertiary phosphine oxides. For instance:

This reaction is catalyzed by Lewis acids like Pd(0) or Cu(I) .

Hydrophosphonylation

This compound adds to α,β-unsaturated carbonyl compounds via hydrophosphonylation. For example, with acrylates:

This reaction proceeds under radical or base-catalyzed conditions and is used to synthesize β-phosphonated esters .

Oxidation and Reduction

-

Oxidation : Treating with H₂O₂ or peracids oxidizes the P(III) tautomer (minor species) to P(V) derivatives .

-

Reduction : Catalytic hydrogenation (e.g., Pd/C) reduces the phosphonate group to a phosphine, though steric hindrance from the mesityl group slows reactivity .

Coordination Chemistry

This compound acts as a ligand for transition metals, forming complexes with Cu(II), Fe(III), and Pd(II). For example:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diethyl mesitylphosphonate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or electrochemical C–H phosphorylation. For example, electrochemical methods in continuous flow systems enable efficient P–C bond formation under mild conditions (e.g., 10 mA/cm² current density, room temperature) . Reaction parameters such as solvent polarity (e.g., acetonitrile vs. DMF), electrolyte choice (e.g., tetrabutylammonium hexafluorophosphate), and current density significantly impact yield and purity. Post-synthesis purification often involves column chromatography or distillation, with NMR and mass spectrometry (MS) used to confirm structural integrity .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

- ¹H/¹³C NMR : To identify substituent environments (e.g., mesityl group protons at δ 2.3–2.6 ppm, ethyloxy protons at δ 1.2–4.1 ppm) .

- 31P NMR : For phosphorus chemical shifts (typically δ 20–30 ppm for phosphonates) .

- Mass Spectrometry (EI-MS) : To confirm molecular ion peaks (e.g., m/z 222 for dimethylhydrazone derivatives) .

- IR Spectroscopy : To detect P=O stretching (~1250 cm⁻¹) and P–O–C vibrations (~1050 cm⁻¹) .

Q. What are the key storage and handling considerations for this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to moisture or strong bases, which may degrade the compound .

Advanced Research Questions

Q. How can reaction parameters be optimized for the electrochemical C–H phosphorylation of arenes using this compound?

Optimization involves:

- Factorial Design : Vary current density (5–15 mA/cm²), solvent (acetonitrile, DMF), and electrolyte concentration to maximize Faradaic efficiency .

- Substrate Scope Analysis : Test electron-deficient vs. electron-rich arenes to assess regioselectivity. For example, mesitylene derivatives show higher yields due to steric protection of the phosphorylated site .

- Mechanistic Probes : Use deuterated solvents or radical traps (e.g., TEMPO) to confirm radical intermediates in the reaction pathway .

Q. What strategies are effective for resolving contradictions in catalytic activity data across studies involving this compound?

- Control Experiments : Replicate studies under identical conditions (solvent, temperature, catalyst loading) to isolate variables .

- Meta-Analysis : Apply statistical models to assess bias from inadequate blinding or allocation concealment, which may inflate effect sizes by 17–41% .

- Cross-Validation : Use multiple characterization techniques (e.g., HPLC, NMR) to verify product composition and rule out impurities .

Q. What computational methods are suitable for studying the electronic effects of substituents on this compound’s reactivity?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, mesityl groups enhance steric shielding, reducing unwanted side reactions .

- Molecular Dynamics Simulations : Analyze solvent interactions to optimize reaction media (e.g., acetonitrile’s polarity stabilizes transition states) .

Q. How can late-stage functionalization of this compound be achieved through selective hydrolysis or nucleophilic substitution?

- Hydrolysis : Treat with HCl (6M, 60°C) to convert phosphonate esters to phosphonic acids (e.g., mesitylphosphonic acid) .

- Nucleophilic Substitution : React with amines (e.g., dimethylamine) or thiols via a phosphonochloridate intermediate (e.g., ethyl mesitylphosphonochloridate) to generate phosphonamidates or phosphinates .

Q. What experimental designs minimize bias in assessing this compound’s biological activity?

- Double-Blinding : Ensure both researchers and participants are unaware of treatment groups to reduce performance bias .

- Allocation Concealment : Use sealed, sequentially numbered containers to prevent selection bias, which can exaggerate treatment effects by 30–41% .

- Reproducibility Protocols : Pre-register study designs and share raw data to enhance transparency .

Properties

IUPAC Name |

2-diethoxyphosphoryl-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O3P/c1-6-15-17(14,16-7-2)13-11(4)8-10(3)9-12(13)5/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEDBJBEDYXAML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=C(C=C(C=C1C)C)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.